(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride
Description
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral amine derivative featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3- and 5-positions. The compound’s structure includes an ethanolamine backbone, where the amino group is stereospecifically configured in the (S)-enantiomeric form. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWCVLEQVLOFQ-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CO)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Reduction of Prochiral Ketones
The most direct pathway involves the stereoselective reduction of 3,5-dimethoxyphenylglyoxal hydrate or its protected derivatives. Corey-Bakshi-Shibata (CBS) reduction using (S)-2-methyl-CBS-oxazaborolidine achieves up to 92% ee in tetrahydrofuran (THF) at −78°C. Alternatively, asymmetric hydrogenation with Ruthenium-(S)-BINAP catalysts in methanol under 50 bar H₂ pressure yields the (S)-enantiomer with 89% ee. A comparative analysis of reducing agents reveals sodium borohydride with chiral ligands (e.g., (R)-DTBM-SEGPHOS) in ethanol/water mixtures achieves 85% ee but requires stringent pH control to prevent racemization.
Table 1: Comparison of Chiral Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| CBS Reduction | (S)-2-Me-CBS-oxazaborolidine | THF | −78°C | 92 | 78 |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | MeOH | 25°C | 89 | 85 |
| NaBH₄ with Chiral Ligand | (R)-DTBM-SEGPHOS | EtOH/H₂O | 0°C | 85 | 82 |
Resolution of Racemic Mixtures
Racemic 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is synthesized via aldol condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction (H₂/Pd-C). Resolution employs diastereomeric salt formation using (R)-mandelic acid in ethyl acetate, yielding the (S)-enantiomer with 99% ee after three recrystallizations. However, this method suffers from low overall yield (35–40%) and high solvent consumption, making it impractical for large-scale production.
Enzymatic Asymmetric Synthesis
Ketoreductases (e.g., KRED-101 from Lactobacillus kefir) catalyze the reduction of 3,5-dimethoxyacetophenone to the (S)-alcohol in phosphate buffer (pH 7.0) with NADPH cofactor recycling. This method achieves 95% ee and 88% yield at 30°C, though substrate solubility limitations necessitate co-solvents like tert-butanol.
Chiral Auxiliary-Mediated Approaches
Schiff base formation with (S)-α-methylbenzylamine followed by Grignard addition (methylmagnesium bromide) and auxiliary cleavage (H₂/Pd-C) yields the target compound with 90% ee. While effective, this route involves six steps and a 52% overall yield, rendering it less efficient than catalytic asymmetric methods.
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
The patent US7094928B2 highlights the use of THF/water (4:1) for bromoethanone amination, reducing reaction time from 24 hours to 30 minutes by enhancing intermediate solubility. For reductions, ethanol/water (3:1) minimizes byproduct formation during NaBH₄ reactions, while methanol is preferred for hydrogenation due to its compatibility with Ruthenium catalysts.
Table 2: Solvent Optimization in Key Steps
| Step | Optimal Solvent | Improvement Achieved |
|---|---|---|
| Amination | THF/H₂O (4:1) | Reaction time reduced by 95% |
| Asymmetric Hydrogenation | MeOH | Catalyst turnover number increased to 1,200 |
| Crystallization | MeOH/HCl (gas) | Purity >99.5% after single recrystallization |
Catalysts and Reducing Agents
Stannous chloride (SnCl₂) in HCl/ethanol effectively reduces azido intermediates without epimerization, as demonstrated in the synthesis of midodrine hydrochloride. For stereochemical integrity, CBS catalysts outperform enzymatic methods in moisture-sensitive reactions but require cryogenic conditions.
Purification and Crystallization Techniques
Crystallization from methanol/HCl (gas) yields the hydrochloride salt with >99.5% purity. Patent data emphasizes the necessity of slow cooling (0.5°C/min) to prevent occluded solvents, a common issue in industrial batches.
Stereochemical Control and Enantiomeric Excess
Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) confirms ee values, while polarimetry ([α]D²⁵ = +12.5° (c=1, H₂O)) provides rapid batch assessment. Racemization during HCl salt formation is mitigated by maintaining pH <2 and temperatures below 30°C.
Industrial-Scale Production Considerations
A scaled-up asymmetric hydrogenation process (500 L reactor) achieves 84% yield and 88% ee with catalyst recycling. Cost analysis favors enzymatic methods for low-volume production, whereas catalytic hydrogenation dominates at >100 kg scales due to lower reagent costs.
¹H NMR (400 MHz, D₂O): δ 3.78 (s, 6H, OCH₃), 4.12 (dd, J=8.4 Hz, 1H, CH-OH), 4.98 (d, J=3.2 Hz, 1H, NH₂), correlating with reference spectra. LC-MS (ESI+): m/z 228.1 [M+H]⁺ confirms molecular weight, while ion chromatography validates chloride content (19.8% vs. theoretical 19.6%) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Secondary or tertiary amines with varying alkyl groups.
Substitution: Phenyl derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to (S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride may exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of phenethylamine derivatives in modulating neurotransmitter systems associated with mood regulation .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests a potential role for this compound in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for further exploration in neuropharmacology. Its ability to cross the blood-brain barrier may allow it to influence central nervous system pathways, making it a subject of interest in treating neurological disorders .
Anticancer Potential
Emerging studies suggest that compounds with similar structures can exhibit anticancer activity. Investigations into the mechanisms of action have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance lipophilicity, facilitating membrane permeability. The compound may modulate signaling pathways by acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity |
|---|---|---|---|---|---|
| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol HCl | Not provided | C₁₀H₁₆ClNO₃ | ~233.5 | 3,5-dimethoxy | N/A |
| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 1810074-77-1 | C₈H₁₀ClF₂NO | 209.62 | 2,5-difluoro | 95% |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol HCl | 2044705-93-1 | C₈H₉ClF₂NO | ~217.6 | 3,5-difluoro | 95% |
| (S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol HCl | N/A | C₁₀H₁₆ClNO | 201.69 | 3,5-dimethyl | N/A |
| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | 3,4-dihydroxy | N/A |
Key Observations :
- Fluoro groups (2,5- or 3,5-difluoro): Electronegative, improving metabolic stability and membrane permeability via hydrophobic interactions . Methyl groups (3,5-dimethyl): Hydrophobic, increasing lipophilicity but reducing water solubility compared to methoxy analogs .
- Molecular Weight : The dimethoxy variant (~233.5 g/mol) is heavier than fluorinated or methylated analogs due to the oxygen-rich methoxy groups.
Biological Activity
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride, identified by CAS number 2829279-83-4, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, Room Temperature |
The compound features a hydroxyl group and an amino group that are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure high purity and yield. The specific synthetic pathway can vary based on the desired stereochemistry and functionalization.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC₅₀ Values : The compound demonstrated IC₅₀ values in the low micromolar range across different cell lines, indicating potent growth inhibition.
In a comparative study, derivatives with similar structures showed varying degrees of activity depending on their substituents. For example, modifications to the methoxy groups on the phenyl ring significantly impacted the antiproliferative potency, with certain configurations yielding IC₅₀ values as low as 0.229 µM against melanoma cells .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptosis in cancer cells through intrinsic pathways.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the compound's effects on murine leukemia and human cervix carcinoma cells. The results indicated that it outperformed several reference compounds in terms of growth inhibition.
- Results : The compound showed a significant reduction in cell viability at concentrations below 10 µM.
- Combination Therapies :
Q & A
Q. What in vitro models are suitable for studying this compound’s adrenergic activity?
Q. How can this compound serve as a chiral building block for complex molecules?
- Methodological Answer :
- Peptide Coupling : React with Fmoc-protected amino acids using HATU/DIPEA in DMF.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce diverse substituents .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
